6-(3-Formyl-4-methoxyphenyl)nicotinonitrile
Overview
Description
6-(3-Formyl-4-methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a nicotinonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 6-(3-Formyl-4-methoxyphenyl)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-formyl-4-methoxybenzaldehyde with a suitable nitrile source under basic conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the nicotinonitrile core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
6-(3-Formyl-4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-(3-Formyl-4-methoxyphenyl)nicotinonitrile has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Formyl-4-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
6-(3-Formyl-4-methoxyphenyl)nicotinonitrile can be compared with other similar compounds, such as:
6-(3-Methoxyphenyl)nicotinonitrile: Lacks the formyl group, resulting in different reactivity and applications.
6-(3-Formylphenyl)nicotinonitrile:
6-(4-Methoxyphenyl)nicotinonitrile: The position of the methoxy group is different, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
6-(3-formyl-4-methoxyphenyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-18-14-5-3-11(6-12(14)9-17)13-4-2-10(7-15)8-16-13/h2-6,8-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELUMIDYMKMRTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)C#N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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